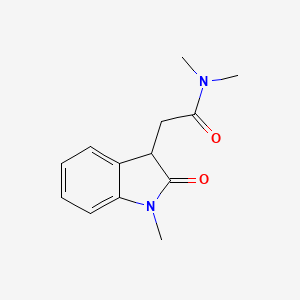
N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules makes it a significant scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of indole derivatives with N,N-dimethylacetamide in the presence of a suitable catalyst. For example, the reaction of indole with N,N-dimethylformamide and phosphorous oxychloride under controlled conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications, including:
作用机制
The mechanism of action of N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites . The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
N-Methylindole: A simpler indole derivative with a single methyl group.
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Uniqueness: N,N-Dimethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-dimethylacetamide moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
属性
CAS 编号 |
105643-24-1 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(1-methyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-14(2)12(16)8-10-9-6-4-5-7-11(9)15(3)13(10)17/h4-7,10H,8H2,1-3H3 |
InChI 键 |
CGQALABDRJXVQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C1=O)CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


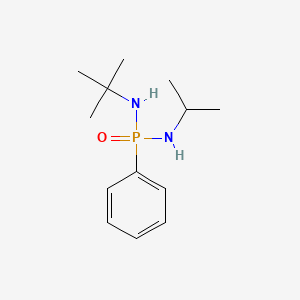
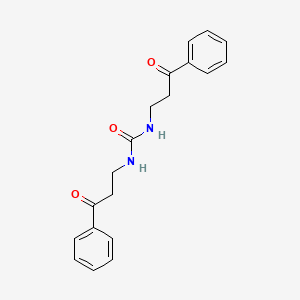
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
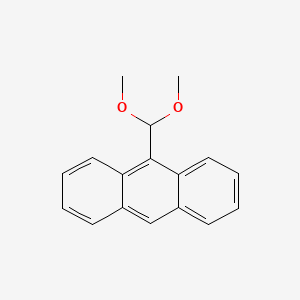
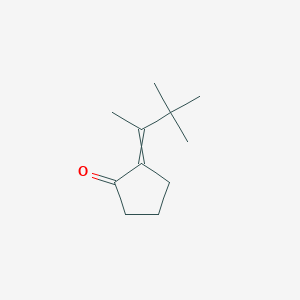
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
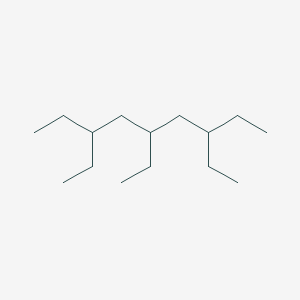
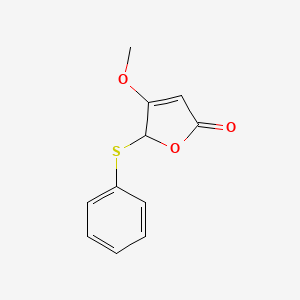

![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
